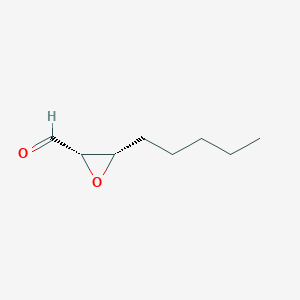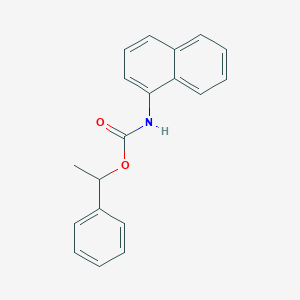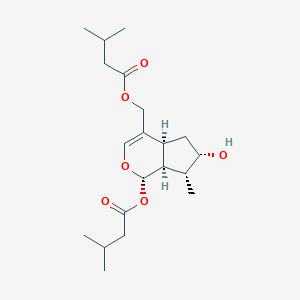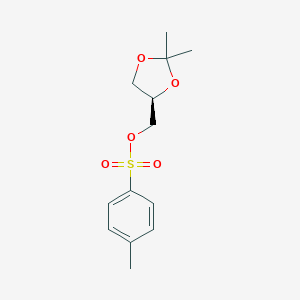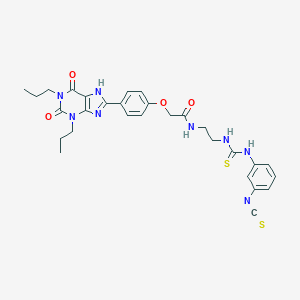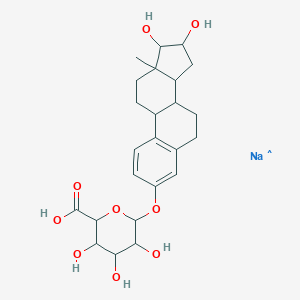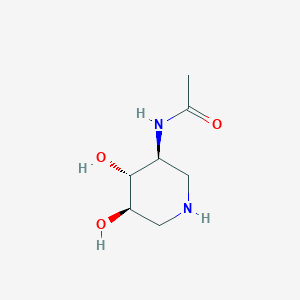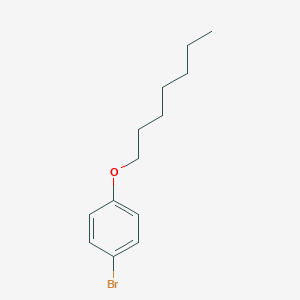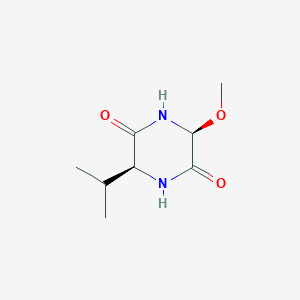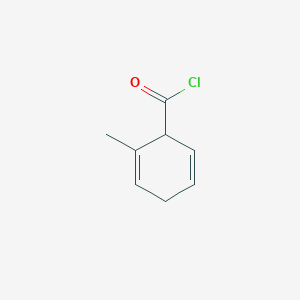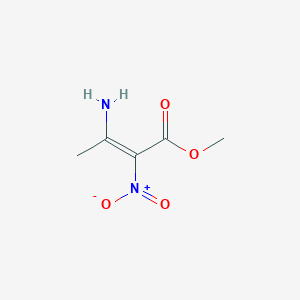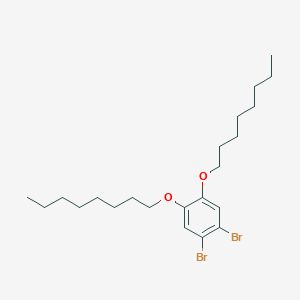![molecular formula C22H26N2O2 B053855 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one CAS No. 57413-33-9](/img/structure/B53855.png)
3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular formula of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one is C14H19NO . The FT-IR exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .Chemical Reactions Analysis
The compound was synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Applications De Recherche Scientifique
Pharmacological Evaluations
Compounds with structures resembling 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one have been synthesized and assessed for their antidepressant and antianxiety activities. For instance, novel derivatives incorporating elements like furan and piperazine have demonstrated significant pharmacological potential, including antidepressant and antianxiety effects, as indicated by behavioral tests such as Porsolt’s behavioral despair test and the plus maze method (J. Kumar et al., 2017).
Synthesis Methodologies
The synthesis of complex piperazine-containing compounds offers insights into chemical methodologies that could be applicable to the synthesis of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one. Research on the design, synthesis, and structural characterization of such compounds, including their spectral analysis and crystal structure, provides valuable information on the chemical properties and potential reactivity of these molecules (G. Lv et al., 2019).
Biological Interactions and Anticancer Activity
The exploration of heterocyclic compounds related to 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one in the context of anticancer activity highlights the potential therapeutic applications of such molecules. Research involving the synthesis and evaluation of these compounds against cancer cell lines reveals their promising anticancer properties, supported by molecular docking studies to understand their mode of action at the molecular level (G. Lv et al., 2019).
Antifungal and Antimicrobial Activities
Compounds structurally related to 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one have also been explored for their antifungal and antimicrobial potentials. The design, synthesis, and preliminary evaluation of such compounds against a range of pathogenic fungi and bacteria underscore their broad-spectrum antimicrobial efficacy, which is crucial for the development of new therapeutic agents (Xiaoyun Chai et al., 2011).
Propriétés
IUPAC Name |
3-phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h1-10H,11-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGDKQIXNVXLRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293988 |
Source


|
| Record name | 1,1'-piperazine-1,4-diylbis(3-phenylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one | |
CAS RN |
57413-33-9 |
Source


|
| Record name | MLS002695187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-piperazine-1,4-diylbis(3-phenylpropan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

